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Methyl-2-N-acetyl crotanoate

Cat. No.: B12108814
M. Wt: 157.17 g/mol
InChI Key: OKMUTEDILWZXOR-GQCTYLIASA-N
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Description

Structural Context within α,β-Unsaturated Esters

Methyl-2-N-acetyl crotonate, systematically known as methyl (E)-2-acetamidobut-2-enoate, belongs to the class of α,β-unsaturated esters. This structural motif is characterized by a carbon-carbon double bond conjugated with a carbonyl group, a feature that imparts distinct reactivity. The general structure of α,β-unsaturated esters makes them valuable substrates in a variety of organic transformations, including Michael additions and Diels-Alder reactions. jst.go.jp The specific placement of the N-acetyl group at the α-position introduces both electronic and steric complexities, influencing the molecule's reactivity and making it a valuable building block for more complex molecules.

The synthesis of α,β-unsaturated esters can be achieved through several methods, such as the Wittig or Horner-Wadsworth-Emmons reactions, although these can present challenges like the removal of byproducts. jst.go.jp More streamlined approaches, including tandem acetylation-E1cB reactions of β-hydroxy esters, have been developed to provide better stereoselectivity and broader substrate scope. jst.go.jp For N-acetylated versions like Methyl-2-N-acetyl crotonate, specific synthetic routes are often required. One common precursor is methyl acetoacetate (B1235776), which can be reacted with ammonia (B1221849) to form methyl 3-aminocrotonate. google.comasianpubs.org Subsequent N-acetylation would yield the target compound.

Significance of N-Acetylated Functionalities in Organic Synthesis

The N-acetyl group is a widely utilized functional group in organic chemistry, serving various purposes from being a protecting group in peptide synthesis to being an integral part of pharmacologically active molecules. mdpi.comniscpr.res.in In the context of Methyl-2-N-acetyl crotonate, the N-acetyl functionality is critical. It can act as a directing group in catalytic reactions and is a key component in the synthesis of chiral amines through processes like asymmetric hydrogenation. organic-chemistry.org

N-acetylation reactions are foundational in organic synthesis and are typically carried out using reagents like acetic anhydride (B1165640) or acetyl chloride. niscpr.res.in Modern methods focus on more sustainable and efficient processes, such as using acetonitrile (B52724) as both a reagent and solvent with a Lewis acid catalyst, or employing malonic acid for in situ ketene (B1206846) formation in solid-phase synthesis. mdpi.comrsc.org The presence of the N-acetyl group in a molecule can significantly influence its biological activity and physical properties.

Overview of Research Trajectories for Complex Ester Derivatives

Research into complex ester derivatives is a burgeoning field, driven by the need for novel compounds with specific biological activities and material properties. researchgate.net Ester derivatives of secondary metabolites, for instance, are synthesized to enhance bioavailability, solubility, and stability. researchgate.net The modification of a parent compound through esterification can lead to new or enhanced biological activities. researchgate.net

α,β-Unsaturated γ-amino esters, which share structural similarities with Methyl-2-N-acetyl crotonate, are valuable intermediates in the synthesis of bioactive natural products and drug molecules. rsc.org They are precursors for γ-amino acids, which are key components in pharmaceuticals. rsc.org The development of catalytic methods for the synthesis of such complex esters is an active area of research, with a focus on efficiency and selectivity. rsc.orgrsc.org The investigation into the properties and applications of complex esters continues to expand, with recent studies exploring their use as green lubricants and their role in cellular antioxidant activities. grafiati.com

Interactive Data Table: Properties of Related Compounds

Below is a table summarizing key properties of compounds related to the synthesis and structure of Methyl-2-N-acetyl crotonate.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
Methyl-2-N-acetyl crotonate 60027-53-4C7H11NO3157.17--
Methyl crotonate623-43-8C5H8O2100.12118-1200.944
Methyl acetoacetate105-45-3C5H8O3116.12169-1701.076

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B12108814 Methyl-2-N-acetyl crotanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl (E)-2-acetamidobut-2-enoate

InChI

InChI=1S/C7H11NO3/c1-4-6(7(10)11-3)8-5(2)9/h4H,1-3H3,(H,8,9)/b6-4+

InChI Key

OKMUTEDILWZXOR-GQCTYLIASA-N

Isomeric SMILES

C/C=C(\C(=O)OC)/NC(=O)C

Canonical SMILES

CC=C(C(=O)OC)NC(=O)C

Origin of Product

United States

Synthetic Methodologies for Methyl 2 N Acetyl Crotanoate

Strategies for the Construction of the Crotonate Backbone and Esterification

The formation of the methyl crotonate scaffold is a critical step, achievable through several classic and modern organic reactions. These methods focus on creating the carbon-carbon double bond with the correct stereochemistry and installing the methyl ester group.

Olefination reactions are paramount for constructing the C=C double bond of the crotonate backbone. The Wittig reaction and its modifications are foundational in this context, offering reliable pathways to alkenes. harvard.edu Specifically, the reaction of a stabilized phosphorus ylide, such as (carbomethoxymethylene)triphenylphosphorane, with acetaldehyde (B116499) would be expected to yield methyl crotonate. The stereoselectivity of the Wittig reaction can be an issue, often producing mixtures of E- and Z-isomers, particularly with semistabilized ylides. nih.gov

To address stereoselectivity, modern variants have been developed. For instance, the Horner-Wadsworth-Emmons (HWE) reaction, using phosphonate (B1237965) carbanions, generally provides excellent E-selectivity in the synthesis of α,β-unsaturated esters. The use of cyclic phosphonamide reagents has also been shown to produce trisubstituted alkenes with high stereoselectivity. beilstein-journals.org Another advanced approach involves the olefination of N-sulfonyl imines instead of aldehydes, which can offer high and tunable stereoselectivity for conjugated alkenes. nih.govorganic-chemistry.org By selecting the appropriate N-sulfonyl group, the reaction can be directed to yield predominantly either the Z- or E-isomer with stereoselectivity often exceeding 99:1. organic-chemistry.org

Furthermore, transition metal-catalyzed olefinations, such as those using nickel(II) complexes with alkylzinc reagents, can stereoselectively produce E-olefins from aryl aldehydes under microwave irradiation, significantly reducing reaction times. sioc-journal.cn While these are typically applied to aryl aldehydes, the principles can be extended to aliphatic aldehydes relevant to crotonate synthesis.

Table 1: Comparison of Stereoselective Olefination Techniques

MethodReagentsTypical SelectivityAdvantagesDisadvantages
Wittig Reaction Phosphorus ylide, AldehydeMixture of E/Z for semi-stabilized ylidesBroad applicabilityOften poor stereoselectivity
Horner-Wadsworth-Emmons Phosphonate ester, Base, AldehydeHigh E-selectivityExcellent E-selectivity, water-soluble byproductReagents can be sensitive to moisture
N-Sulfonyl Imine Olefination Phosphonium ylide, N-Sulfonyl imine>99:1 (Tunable for E or Z) organic-chemistry.orgHigh and tunable stereoselectivityRequires synthesis of the imine precursor
Nickel-Catalyzed Olefination Alkylzinc, Aldehyde, Ni(II) catalystHigh E-selectivity sioc-journal.cnFast reaction times (microwave)Requires organometallic reagents

While simple Fischer esterification of crotonic acid with methanol (B129727) under acid catalysis is a classic method, it can be slow and require harsh conditions. rsc.orgbritannica.com Advanced esterification methods offer milder conditions and improved efficiency. For instance, N,N'-dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) couplings can be used to activate the carboxylic acid for reaction with methanol.

To circumvent issues associated with the direct esterification of crotonic acid, which can be challenging to polymerize, derivatives are often used. nih.govacs.org One strategy involves the reaction of aldehydes with dibromoacetic acid promoted by samarium(II) iodide to yield (E)-α,β-unsaturated carboxylic acids, which can then be esterified. organic-chemistry.org Another approach is the activation of the silicon-carbon bond of α-trimethylsilylethylacetate, which can lead to α,β-unsaturated esters under specific catalytic conditions. organic-chemistry.org

Oxidative methods provide a direct route to α,β-unsaturated esters from more saturated precursors. A palladium-catalyzed α,β-dehydrogenation of saturated esters using a zinc enolate intermediate is a highly practical method. organic-chemistry.org Tandem oxidative functionalization of allyl aromatic hydrocarbons using a Pd(OAc)₂ catalyst under an oxygen atmosphere can also yield aryl α,β-unsaturated esters directly from terminal olefins with excellent stereoselectivity. rsc.org N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool, enabling the aerobic oxidative esterification of α,β-unsaturated aldehydes to the corresponding esters in a mild and direct manner. rsc.org Copper-catalyzed vinylogous aerobic oxidation of β,γ- and α,β-unsaturated esters is another mild and operationally simple method with broad substrate scope. nih.gov

Conversely, reductive pathways can also be employed. For example, the enzymatic bioreduction of β-halo-α,β-unsaturated carboxylic esters can proceed through a sequential reduction-elimination pathway to afford saturated esters, but related strategies can be envisioned for unsaturated products. rsc.org A reductive Reformatsky–Honda reaction of α,β-unsaturated esters can introduce substituents at the α-position. researchgate.net More relevant to backbone synthesis, a reductive α-borylation of α,β-unsaturated esters using an NHC–BH₃ complex activated by iodine provides a metal-free route to α-boryl esters, which are versatile intermediates. researchgate.netnih.govrsc.org

Introduction of the N-Acetyl Moiety at the C-2 Position

The introduction of the N-acetyl group at the C-2 position is the defining step in converting a crotonate precursor into the target molecule. This can be achieved through a stepwise amination and subsequent acetylation or via a more convergent one-pot synthesis.

A common strategy involves the amination of a suitable precursor, followed by acetylation. One potential precursor is methyl acetoacetate (B1235776). The reaction of methyl acetoacetate with ammonia (B1221849) can produce methyl 3-aminocrotonate. google.comgoogle.com However, this places the amino group at the C-3 position. To achieve C-2 functionalization, a different precursor is needed.

A plausible route starts from a precursor with an appropriate leaving group or functionality at the C-2 position of the saturated ester backbone, followed by elimination to form the double bond. An alternative is the direct amination of the α-position of the crotonate. Catalytic C-H amination is a powerful, modern technique that allows for the direct functionalization of C-H bonds. rsc.orgrsc.org While challenging, direct C(sp²)–H amination at the α-position of the crotonate ester could be envisioned with a suitable catalyst and nitrogen source.

A more established approach would involve the reductive amination of a β-keto ester precursor. For example, the reductive amination of methyl 2-oxobutanoate (B1229078) with ammonia, catalyzed by a ruthenium complex like RuCl₂(PPh₃)₃, could yield methyl 2-aminobutanoate. springernature.com Subsequent dehydrogenation would form the crotonate double bond. A simpler route might involve the direct amination of methyl 2-bromocrotonate.

Once the 2-amino group is installed, acetylation is typically straightforward. The reaction of the amine with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a mild base, readily yields the N-acetyl derivative. researchgate.net

Table 2: Potential Catalytic Systems for Amination

Catalyst SystemSubstrate TypeReaction TypeAdvantages
RuCl₂(PPh₃)₃ / H₂ Aldehydes/Ketones, AmmoniaReductive Amination springernature.comHigh selectivity, broad scope, simple catalyst
Sodium Cyanoborohydride Carbonyls, AminesReductive Amination harvard.eduMild conditions, selective for iminium ions
Rhodium/Iridium Catalysts C-H Bonds, Nitrene PrecursorsC-H Amination rsc.orgDirect functionalization of inert bonds

Multi-component reactions (MCRs) offer an elegant and atom-economical approach to complex molecules in a single pot. tcichemicals.com Several MCRs could potentially be adapted for the synthesis of Methyl-2-N-acetyl crotanoate or its close analogues.

The Strecker reaction, a three-component reaction between an aldehyde, an amine, and a cyanide source, is a classic method for synthesizing α-amino acids. tcichemicals.comnih.gov A modified Strecker synthesis starting with acetaldehyde, ammonia, and a cyanide source, followed by hydrolysis and esterification, could lead to a 2-aminocrotonate precursor.

The Petasis reaction (or borono-Mannich reaction) is a powerful MCR that couples a boronic acid, an amine, and a carbonyl compound. acs.org A hypothetical Petasis reaction involving a vinylboronic acid, an amine, and glyoxylic acid could generate an α,β-unsaturated amino acid, which could then be esterified and acetylated.

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. nih.gov While a direct Ugi route to this compound is not obvious, related structures like dipeptide scaffolds are readily accessible. nih.gov It's conceivable that a creative choice of starting materials, perhaps involving an α,β-unsaturated aldehyde or ketone, could lead to a product that can be converted to the target compound. For instance, MCRs involving isatins and amino acids have been used to create complex spiropyrrolidine oxindoles through 1,3-dipolar cycloadditions, demonstrating the power of MCRs in generating structural diversity from simple building blocks. mdpi.com

Enantioselective Installation of Amino/N-Acetyl Functionality

The synthesis of Methyl-2-N-acetyl crotonate, an achiral molecule, is intrinsically linked to enantioselective strategies, primarily because its precursors are often chiral and it is a key intermediate in the asymmetric synthesis of natural and unnatural amino acids. The "installation" of the N-acetylamino group is often achieved by starting with a chiral amino acid, such as threonine, and then creating the double bond.

One of the most direct methods involves the dehydration of β-hydroxy-α-amino acid esters. Specifically, derivatives of L-threonine, a naturally occurring chiral amino acid, can be used. A patented process describes the reaction of L-threonine methyl ester hydrochloride with acetic anhydride in the presence of a base like pyridine (B92270) or potassium carbonate. google.com This reaction proceeds by first acetylating the amino and hydroxyl groups, followed by elimination of the acetylated hydroxyl group to form the α,β-double bond, yielding the target compound. google.com The use of a chiral starting material like L-threonine represents a common strategy where the stereochemical information is inherent from the beginning of the synthetic sequence.

Another powerful method for creating α,β-dehydroamino acids is the Horner-Wadsworth-Emmons (HWE) reaction. thieme-connect.com This approach involves the condensation of an aldehyde (acetaldehyde for the synthesis of the crotonate derivative) with an N-acyl dialkoxyphosphoryl glycine (B1666218) ester. thieme-connect.comrsc.org The stereochemical outcome of the HWE reaction is often dependent on the nature of the N-protecting group; N-acetyl protected phosphonoglycine esters typically yield the desired (Z)-isomer of the dehydroamino acid ester as the major product. thieme-connect.com

The classic Erlenmeyer-Plöchl reaction also provides a route to these compounds. It involves the condensation of N-acetylglycine with an aldehyde, mediated by acetic anhydride, to form an intermediate azlactone. Subsequent alcoholysis of the azlactone ring with methanol, often catalyzed by a base, yields the desired Methyl-2-N-acetyl crotonate. lookchem.comgoogle.com

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced efficiency, selectivity, and sustainability. The synthesis of Methyl-2-N-acetyl crotonate and related N-acetyl enamides benefits from transition metal, organocatalytic, and biocatalytic approaches.

Transition Metal-Mediated Coupling Reactions

Transition metals are frequently employed to catalyze key bond-forming steps in the synthesis of complex organic molecules. While direct cross-coupling to form Methyl-2-N-acetyl crotonate is not the most common route, related systems utilize transition metal catalysis effectively.

For instance, a versatile method for producing N-acetyl enamides involves the reductive acylation of the corresponding ketoximes. This transformation can be catalyzed by iron(II) acetate (B1210297), providing a facile and practical route under mild conditions. organic-chemistry.org Similarly, ruthenium catalysts like [RuCl2(p-cymene)]2 have been used for the reductive acetylation of ketoximes. researchgate.net

Furthermore, palladium catalysis has been demonstrated in the aerobic, oxidative intramolecular C-H amination of 2-acetamido-3-aryl-acrylates, which are structurally analogous to Methyl-2-N-acetyl crotonate. nih.gov This reaction constructs indole (B1671886) rings, showcasing the ability of palladium catalysts to mediate C-N bond formation in these systems. nih.gov Another method involves the oxidative decarboxylation of acetoamidomalonate derivatives using lead(IV) tetraacetate in the presence of a copper(II) acetate catalyst to furnish α,β-dehydroamino acid derivatives. oup.com

Catalyst/ReagentReaction TypeSubstrateProductYield (%)Ref
Fe(OAc)₂Reductive AcylationKetoximeN-Acetyl Enamideup to 90% organic-chemistry.org
[RuCl₂(p-cymene)]₂/KIReductive AcetylationKetoximeN-Acetyl EnamideHigh researchgate.net
Pd(OAc)₂/O₂Oxidative C-H Amination2-Acetamido-3-aryl-acrylateIndole-2-carboxylateGood-High nih.gov
Pb(OAc)₄/Cu(OAc)₂Oxidative DecarboxylationAcetoamidomalonateDehydroamino Acid Ester- oup.com

Organocatalytic and Asymmetric Organocatalytic Systems

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a powerful alternative to metal-based systems. In the context of synthesizing Methyl-2-N-acetyl crotonate, organocatalysts often feature as bases or activators in classical reactions.

The Horner-Wadsworth-Emmons (HWE) reaction for dehydroamino acid synthesis frequently employs organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N-ethylpiperidine to facilitate the condensation. thieme-connect.comorgsyn.org These bases are crucial for deprotonating the phosphonate reagent, initiating the catalytic cycle.

Similarly, the Erlenmeyer-Plöchl synthesis can be performed using potassium phosphate (B84403) as a catalyst for the condensation of hippuric acid with an aldehyde. lookchem.com While inorganic, its role as a basic catalyst aligns with the principles of promoting reactions without transition metals. The subsequent ring-opening of the azlactone intermediate with methanol can also be base-catalyzed. lookchem.comgoogle.com Enamides, the functional group class of the target molecule, have been shown to be suitable nucleophiles in organocatalytic transformations, although this is more relevant to their subsequent reactions rather than their direct synthesis. researchgate.net

Biocatalytic Transformations for Chiral Resolution and Derivatization

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. In nature, α,β-dehydroamino acid residues are commonly found in peptidyl natural products, where they are typically formed via the enzymatic dehydration of serine and threonine residues. researchgate.netnih.gov This natural strategy highlights the potential for developing biocatalytic methods for the synthesis of compounds like Methyl-2-N-acetyl crotonate.

A variety of N-protected serine and threonine esters can undergo elimination to form dehydroamino acid esters. rsc.org This transformation, often performed with chemical reagents, could conceivably be accomplished using enzymes like dehydratases.

Lipases are particularly robust enzymes known for their broad substrate specificity and stability in organic solvents, making them attractive biocatalysts. academie-sciences.fr They are widely used for the kinetic resolution of racemic mixtures. While a direct enzymatic synthesis of Methyl-2-N-acetyl crotonate is not widely reported, lipases could be employed to resolve a racemic mixture of a precursor, such as N-acetylthreonine methyl ester, or in the selective acylation or deacylation steps of a synthetic route. Furthermore, aminoacylase (B1246476) enzymes, which catalyze the hydrolysis of N-acyl-amino acids, can also operate in reverse to synthesize these compounds and are another potential avenue for biocatalytic production. uni-duesseldorf.dehmdb.ca

Sustainable Synthesis Practices and Process Intensification

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing the reduction of waste, avoidance of hazardous solvents, and improvement of energy efficiency.

Development of Solvent-Free and Aqueous Reaction Systems

A significant advance in the sustainable synthesis of dehydroamino acid esters is the use of mechanochemistry. A solvent-free Horner-Wadsworth-Emmons (HWE) reaction has been developed using a ball-mill. rsc.org In this method, an α-phosphonoglycinate is mixed with an aldehyde and a solid base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and the reaction is carried out by mechanical grinding without any solvent. rsc.org This approach affords α,β-dehydroamino esters in good to excellent yields and represents a significant step towards a more environmentally benign process. rsc.org

Solvent-Free HWE Synthesis of Dehydroamino Esters via Ball-Milling rsc.org

Aldehyde Base Yield (%)
Benzaldehyde Cs₂CO₃ 95
4-Chlorobenzaldehyde Cs₂CO₃ 99
4-Methoxybenzaldehyde Cs₂CO₃ 99
2-Naphthaldehyde K₂CO₃ 80

The Erlenmeyer-Plöchl reaction is often conducted using a large excess of acetic anhydride, which acts as both a reagent and the solvent. google.com This avoids the need for an additional organic solvent for the reaction itself, although solvents are typically required for the work-up and purification steps. Biocatalytic methods also align with green chemistry principles as they are typically performed in aqueous media under mild temperature and pressure conditions, further reducing the environmental impact of the synthesis. academie-sciences.fr

Flow Chemistry Applications for Enhanced Efficiency and Selectivity

The adoption of continuous flow chemistry has marked a significant advancement in the synthesis of fine chemicals, offering notable improvements in efficiency, safety, and selectivity over traditional batch methods. nih.govnoelresearchgroup.comeuropa.eu These advantages are particularly relevant in the synthesis of specialized compounds such as Methyl-2-N-acetyl crotonate. The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, enabling precise control over reaction conditions and minimizing the formation of byproducts. mit.edunih.gov

Research into the continuous synthesis of precursors to Methyl-2-N-acetyl crotonate, such as methyl amino crotonate, has demonstrated the potential of flow chemistry in this area. google.comdoaj.org Continuous flow processes for producing β-amino crotonates have been developed, which can serve as a foundational step for the subsequent N-acetylation to yield the target compound. doaj.org

A key precursor, methyl amino crotonate, can be synthesized in a continuous flow system from methyl acetoacetate and ammonia. google.comepo.org The use of a tubular reactor in these processes overcomes the limitations of heat and mass transfer often encountered in batch production, paving the way for a greener process, especially when conducted without an external solvent. doaj.org

Following the synthesis of the β-amino crotonate precursor, the subsequent N-acetylation step can also be efficiently performed in a continuous flow setup. The development of continuous-flow acetylation reactions using reagents like acetonitrile (B52724) over a catalyst presents a safer and more sustainable alternative to conventional methods that often employ hazardous carboxylic acid derivatives. researchgate.net

Detailed studies on the continuous flow synthesis of methyl amino crotonate have provided valuable data on optimizing reaction conditions for enhanced yield and efficiency. These findings are instrumental in designing a comprehensive flow process for Methyl-2-N-acetyl crotonate.

Table 1: Continuous Flow Synthesis of Methyl Amino Crotonate

Reactor TypeReagentsSolventCatalystResidence TimeTemperature (°C)Yield (%)Reference
SS316 TubularMethyl acetoacetate, AmmoniaIso-propanolNone15 min5056 google.com
SS316 TubularMethyl acetoacetate, AmmoniaNoneNone15 min5048 google.com
SS316 TubularMethyl acetoacetate, AmmoniaNoneAcetic Acid120-160 s5094 google.com
SS316 TubularMethyl acetoacetate, AmmoniaNoneNone15 min5059 google.com

The data clearly indicates that the use of an acid catalyst in a solvent-free system dramatically reduces the required residence time and significantly increases the yield of the precursor.

Further research has explored the N-acetylation of various amines in continuous flow, which provides a model for the final step in the synthesis of Methyl-2-N-acetyl crotonate.

Table 2: Continuous-Flow N-Acetylation of Amines

Amine SubstrateAcetylating AgentCatalystTemperature (°C)Residence Time (min)Conversion (%)Reference
AnilineAcetonitrileAlumina15027Moderate (27%) researchgate.net

While this data is for a model reaction, it demonstrates the feasibility of performing N-acetylation in a continuous flow system, a crucial step for the synthesis of Methyl-2-N-acetyl crotonate. The integration of these two continuous flow processes—synthesis of the methyl amino crotonate precursor followed by in-line N-acetylation—represents a promising and efficient pathway for the production of Methyl-2-N-acetyl crotonate with high purity and yield.

Chemical Reactivity and Mechanistic Organic Chemistry of Methyl 2 N Acetyl Crotanoate

Reactions Involving the α,β-Unsaturated System

The conjugated double bond in Methyl-2-N-acetyl crotonate is the primary site of its most significant reactions. The electron-withdrawing nature of the adjacent ester and amide carbonyl groups renders the β-carbon electrophilic and susceptible to attack by nucleophiles, while the double bond itself can engage in additions and cycloadditions.

Nucleophilic Conjugate Additions (e.g., Michael Additions)

The α,β-unsaturated system of dehydroamino acid derivatives makes them competent Michael acceptors. nih.gov Nucleophilic conjugate addition, or Michael addition, is a characteristic reaction for this class of compounds, including Methyl-2-N-acetyl crotonate. rsc.orgnih.gov This reactivity allows for the formation of a new bond at the β-carbon, leading to the synthesis of various β-substituted amino acid derivatives. researchgate.netrsc.org

A range of nucleophiles, such as thiols, amines, and carbon nucleophiles, can add to the electrophilic double bond. rsc.org The general mechanism involves the attack of a nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate at the α-carbon yields the final β-substituted product. The presence of the N-acetyl group is crucial for stabilizing the molecule and influencing the reactivity of the double bond. researchgate.net

Research on analogous dehydroalanine (B155165) amides has shown that these Michael additions can be significantly accelerated in water, often leading to higher yields and shorter reaction times compared to reactions in organic solvents. acs.org For instance, the addition of various amines and thiols to dehydroalanine amides proceeds efficiently in aqueous media. acs.org While dehydroalanine derivatives are generally considered poor Michael acceptors, the use of water as a solvent can overcome this limitation. acs.org

The scope of nucleophiles is broad. Thiol additions, in particular, are common and can proceed under mild conditions to form thioether adducts. researchgate.net The addition of amines and carbon nucleophiles, such as those derived from β-dicarbonyl compounds, has also been successfully demonstrated with related dehydroamino acid derivatives. rsc.org

Table 1: Representative Michael Additions to Dehydroalanine Derivatives

Nucleophile Substrate Conditions Product Yield Reference
Thiophenol N-acetyl-dehydroalanine methyl ester Base, Solvent β-phenylthio-alanine derivative Good rsc.org
Piperidine (B6355638) Dehydroalanine amide Water β-piperidino-alanine derivative 95% acs.org
Cysteine Dehydroalanine in microcystin-LR Biological Covalent thioether linkage N/A researchgate.net

Electrophilic Addition Reactions to the Double Bond

While less common than nucleophilic conjugate addition due to the electron-deficient nature of the double bond, electrophilic additions can occur. The double bond in α,β-dehydroamino acids is polarized, being electron-rich from conjugation with the amide nitrogen and electron-poor due to the carbonyl groups. nih.gov This dual nature allows for reactions with certain electrophiles. Early studies showed that under dilute acidic conditions with haloacids like HBr, β-protonation can be followed by α-halogenation. nih.gov More direct electrophilic additions across the double bond have been achieved, for example, with reagents like N-bromosuccinimide to yield β-bromo derivatives. uminho.pt

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

Methyl-2-N-acetyl crotonate can function as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. This reactivity provides a pathway to cyclic amino acid derivatives. nih.govthieme-connect.com The reactivity of dehydroamino acid esters in these cycloadditions can be influenced by the substituents on the double bond and the reaction conditions. researchgate.net

For example, the Diels-Alder reaction between N-acetyldehydroalanine esters and dienes like 1,3-butadiene (B125203) or cyclopentadiene (B3395910) has been investigated. thieme-connect.comresearchgate.net These reactions can yield mixtures of endo and exo stereoisomers, with the ratio sometimes being influenced by the use of Lewis acid catalysts. thieme-connect.comresearchgate.net The use of chiral templates or catalysts can achieve stereocontrolled synthesis of complex cyclic amino acids. researchgate.net The double bond's environment significantly affects its reactivity in these cycloadditions. researchgate.net

Table 2: Diels-Alder Reactions with Dehydroalanine Derivatives

Dienophile Diene Conditions Product Selectivity (Exo:Endo) Reference
N-acetyl-dehydroalanine methyl ester 1,3-Butadiene Toluene, 90°C Cyclohexene amino acid derivative 60:40 thieme-connect.com
N-acetyl-dehydroalanine methyl ester Cyclopentadiene Lewis Acid Catalyst Norbornene amino acid derivative Catalyst dependent researchgate.net

Free Radical Addition and Polymerization Reactions

The double bond of α,β-dehydroamino acids is an excellent acceptor for radical species, making it susceptible to free radical additions. nih.gov This reactivity stems from the ability of the resulting radical intermediate to be stabilized by a captodative effect, involving both the electron-donating nitrogen and the electron-withdrawing carbonyl group. nih.gov Alkyl radicals generated from common initiators like AIBN or triethylborane (B153662) can add to the β-position of the double bond. nih.gov However, these reactions often require conditions, such as heating in toluene, that may limit their application. nih.gov The double bond's susceptibility to radical addition also implies a potential for free radical polymerization, although this can be an undesired side reaction during other transformations. uminho.pt

Reactivity Profile of the N-Acetyl Amide Linkage

The N-acetyl group plays a critical role in the stability and reactivity of Methyl-2-N-acetyl crotonate.

Hydrolysis and Amidation Pathways

The N-acetyl amide linkage in Methyl-2-N-acetyl crotonate is relatively stable compared to the un-acylated amine of a free dehydroamino acid. researchgate.netthieme-connect.com Non-functionalized dehydroamino acids are essentially enamines and are highly susceptible to hydrolysis, which yields an α-keto acid and ammonia (B1221849). nih.govthieme-connect.com The N-acyl group provides stability, allowing the compound to be isolated and used in synthesis. researchgate.net

However, under appropriate acidic or basic conditions, the amide bond can be hydrolyzed. For instance, treatment of related N-acetyl-α,β-dehydroamino acid derivatives with aqueous HCl can lead to the formation of the corresponding α-keto acid. mdpi.com Similarly, saponification using bases like lithium hydroxide (B78521) can cleave the methyl ester, and under harsher conditions, could potentially affect the amide bond as well. nih.gov The N-acetyl group can be removed, though sometimes this requires specific conditions to avoid decomposition of the dehydroamino acid structure. uminho.pt

Participation in Intramolecular Cyclization Reactions

The scaffold of Methyl-2-N-acetyl crotonate is well-suited for intramolecular cyclization reactions, serving as a precursor to a variety of heterocyclic and carbocyclic systems. The presence of multiple reactive sites—the double bond, the ester, and the N-acetyl group—allows for diverse cyclization strategies under different reaction conditions.

Heating methyl 3-anilino-2-(benzoylamino)but-2-enoates, which are structurally related to N-acetyl crotonate derivatives, in a high-boiling solvent like anisole (B1667542) can lead to intramolecular cyclocondensation. arkat-usa.org This process typically involves the arylamino and the benzoyl groups to form methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates. arkat-usa.org In some cases, 4-[1-(arylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-ones have been observed as side products. arkat-usa.org

Palladium-catalyzed intramolecular Heck reactions provide another pathway for cyclization. For instance, N-methylanilines tethered to a cyclopentenyl group can undergo intramolecular Mizoroki–Heck annulation to yield N-methylspiroindolines with high diastereoselectivity. diva-portal.org Similarly, rhodium-catalyzed intramolecular reductive aldol-type cyclizations have been used to synthesize β-hydroxylactones from appropriate precursors. beilstein-journals.org

Furthermore, dehydroamino acid derivatives can be transformed into cyclic structures through radical reactions or under basic conditions. For example, β,β-bis-(benzo[b]thienyl)dehydroalanines, synthesized via Suzuki cross-coupling, can be cyclized to form pyrrole (B145914) derivatives using a combination of Pd(OAc)₂ and Cu(OAc)₂. uminho.pt Another strategy involves the intramolecular cyclization of amides derived from α-oxocarboxylic acids and ortho-substituted amines, which can proceed without a transition metal catalyst to form various nitrogen heterocycles. rsc.org

Table 1: Examples of Intramolecular Cyclization Reactions in Dehydroamino Acid Analogs

Reaction TypeSubstrate TypeConditionsProduct TypeReference
Thermal CyclocondensationMethyl 3-anilino-2-(benzoylamino)but-2-enoateRefluxing anisoleImidazole / Oxazole arkat-usa.org
Heck AnnulationCyclopentenyl-tethered 2-bromo-N-methylanilinePd(0) catalystSpiroindoline diva-portal.org
Oxidative Cyclizationβ,β-bis-(benzo[b]thienyl)dehydroalaninePd(OAc)₂ / Cu(OAc)₂Pyrrole uminho.pt
Reductive Aldol CyclizationUnsaturated β-ketoesterRh catalyst, Et₂Znβ-Hydroxylactone beilstein-journals.org

Transformations of the Methyl Ester Group

The methyl ester functionality of Methyl-2-N-acetyl crotonate is a key site for chemical modification, allowing for its conversion into other functional groups such as different esters, carboxylic acids, or alcohols.

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group. masterorganicchemistry.com For Methyl-2-N-acetyl crotonate, this reaction allows for the replacement of the methyl group with other alkyl or functionalized groups by reacting it with a desired alcohol. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions, an alkoxide nucleophile attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the new ester. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. Imidazole has also been shown to be an effective catalyst for the transesterification of active esters of amino acids with alcohol groups on polymeric supports, a process that proceeds without racemization. nih.gov

A kinetic study on the hydrolysis of N-acetyl dehydroalanine methyl ester, a close analog, revealed that the ester group's C-O bond is hydrolyzed approximately 130 times faster than the acetamido group's C-N bond in aqueous solutions. nih.gov This study also demonstrated that the rate of ester hydrolysis can be significantly retarded by adding dimethylsulfoxide (DMSO) to the aqueous medium. nih.gov This chemoselectivity makes it possible to hydrolyze the ester without significantly affecting the N-acetyl group. nih.gov

The chemoselective reduction of the methyl ester group in Methyl-2-N-acetyl crotonate to the corresponding primary alcohol presents a significant challenge. The molecule's α,β-unsaturated nature means that many common reducing agents, such as lithium aluminum hydride (LiAlH₄), would typically reduce both the ester and the carbon-carbon double bond.

Achieving selective reduction of the ester requires a reagent that discriminates between the carbonyl group and the conjugated alkene. While specific studies on Methyl-2-N-acetyl crotonate are not prominent, research on related systems provides insight. For example, the Luche reduction (NaBH₄/CeCl₃) is known for its ability to selectively reduce ketones in the presence of aldehydes and to perform 1,2-reductions of α,β-unsaturated ketones, leaving the double bond intact. organic-chemistry.org A system using decaborane, pyrrolidine (B122466), and cerium(III) chloride has also been shown to chemoselectively reduce ketones to alcohols without affecting conjugated double bonds or other functional groups like esters. organic-chemistry.org Another method employs zinc borohydride (B1222165) with charcoal, which can reduce aldehydes and ketones chemoselectively and performs exclusive 1,2-reduction of conjugated carbonyls to allylic alcohols. scielo.org.mx

These methods highlight the potential for chemoselectivity, but their direct applicability to reducing the ester group in Methyl-2-N-acetyl crotonate while preserving the double bond would require specific investigation. The alternative, a chemoselective hydrogenation of the double bond while preserving the ester, is more commonly documented for dehydroamino acid esters using catalysts like Rh/Cu systems. mdpi.comorganic-chemistry.org

Stereochemical Control and Diastereoselective Inductions in Reactions

Controlling the stereochemical outcome of reactions involving prochiral substrates like Methyl-2-N-acetyl crotonate is a central goal in modern organic synthesis. msu.edu This is often achieved through the influence of chiral elements present in the substrate, reagents, or catalysts. msu.edu

Asymmetric induction refers to the preferential formation of one diastereomer over another in a reaction, guided by a chiral center already present in the substrate molecule. msu.edu While Methyl-2-N-acetyl crotonate itself is not chiral, it can be incorporated into a larger molecule containing a chiral auxiliary. This auxiliary can then direct the stereochemical course of subsequent reactions.

A prominent example is the diastereoselective conjugate addition to α,β-unsaturated esters and amides. When crotonate esters are attached to known chiral auxiliaries, the addition of nucleophiles like organocuprates can proceed with high diastereoselectivity. researchgate.net The chiral auxiliary sterically blocks one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face, thereby creating a new stereocenter with a predictable configuration. msu.eduresearchgate.net

Similarly, diastereoselective cyclopropanation has been demonstrated with α,β-unsaturated amides derived from a chiral camphorpyrazolidinone auxiliary. The reaction of these amides with dichlorocarbene (B158193) generated in situ leads to the formation of gem-dichlorocyclopropanes with high diastereoselectivity. chemrxiv.org The chiral auxiliary dictates the facial selectivity of the carbene addition to the double bond. chemrxiv.org These strategies showcase how a pre-existing stereocenter can effectively control the formation of new stereocenters in reactions involving the crotonate framework.

Table 2: Examples of Asymmetric Induction in Reactions of Crotonate Derivatives

Reaction TypeSubstrateChiral InfluenceOutcomeReference
Conjugate AdditionCrotonate EsterChiral AuxiliaryHigh diastereoselectivity in the formation of the β-substituted product. researchgate.net
Cyclopropanationα,β-Unsaturated AmideCamphor-derived Chiral AuxiliaryHigh diastereoselectivity in the formation of the cyclopropane (B1198618) ring. chemrxiv.org
Mizoroki–Heck AnnulationCyclopentenyl-tethered Aniline(+)-Vince Lactam derived moietyDiastereoselectivity >98% in the formation of spiroindoline. diva-portal.org

Diastereoselective and Enantioselective Reaction Pathways

The α,β-unsaturated carbonyl framework of Methyl-2-N-acetyl crotonate, combined with the adjacent chiral center that can be formed, makes it a valuable substrate in stereoselective synthesis. The electron-withdrawing nature of the ester and the coordinating ability of the N-acetyl group allow for a variety of diastereoselective and enantioselective transformations, primarily through conjugate additions, cycloadditions, and asymmetric hydrogenations. These reactions leverage chiral catalysts or auxiliaries to control the formation of new stereocenters with high fidelity. The efficiency of chirality transfer is often subtle, depending on a fine balance of electronic and steric factors between the substrate, reagent, and catalyst. csic.es

Asymmetric Conjugate Additions

The Michael or 1,4-conjugate addition is a cornerstone reaction for this class of compounds. By employing chiral catalysts, the addition of nucleophiles can be rendered highly enantioselective.

One prominent strategy involves the use of chiral metal complexes. For instance, the Mukaiyama–Michael reaction, which uses silyl (B83357) enol ethers as nucleophiles, can be catalyzed by chiral Lewis acids. Research on (E)-3-crotonoyl-1,3-oxazolidin-2-one, a close analog of methyl-2-N-acetyl crotonate, has shown exceptional results. researchgate.net Using catalysts derived from lanthanide triflates (Eu(OTf)₃, La(OTf)₃) and a chiral pyridine (B92270) bis(oxazoline) (pybox) ligand, the addition of 2-trimethylsilyloxyfuran proceeds with complete anti-diastereoselectivity and outstanding enantioselectivity, reaching 98% to over 99% ee. researchgate.net A stereochemical model suggests that a substituent on the oxazoline (B21484) ring of the ligand effectively blocks one face of the coordinated crotonate, directing the nucleophilic attack to the opposite face. researchgate.net

Similarly, rhodium-catalyzed asymmetric conjugate additions of arylboronic acids have been shown to be highly effective for α,β-unsaturated systems. organic-chemistry.org Chiral diene ligands, particularly those with a bicyclo[2.2.2]octadiene framework, can provide excellent enantioselectivities, often up to 99.5% ee. organic-chemistry.org The steric bulk of substituents on the diene ligand is credited with enhancing the enantiodiscrimination. organic-chemistry.org

Organocatalysis provides a metal-free alternative for these transformations. Chiral thiourea (B124793) derivatives, for example, can act as bifunctional catalysts, activating the Michael acceptor through hydrogen bonding while simultaneously orienting the nucleophile. rsc.org This approach has been successful in the asymmetric Michael addition to nitroalkenes, achieving high yields and selectivities. rsc.org Another strategy is the conjugate addition–enantioselective protonation, where an achiral nucleophile adds to the substrate, and the resulting enolate is protonated by a chiral proton source, such as a complex of a Lewis acid (SnCl₄) with a chiral diol like BINOL. d-nb.infobeilstein-journals.org

The following table summarizes representative findings in asymmetric conjugate additions to crotonate systems and their close analogs.

Reaction TypeSubstrate AnalogNucleophileCatalyst Systemdree (%)Reference
Mukaiyama-Michael(E)-3-crotonoyl-1,3-oxazolidin-2-one2-trimethylsilyloxyfuranLa(OTf)₃ / chiral pyboxanti>99 researchgate.net
1,4-AdditionCyclic/Acyclic EnonesArylboronic AcidsRh(acac)(C₂H₄)₂ / chiral dieneN/Aup to 99.5 organic-chemistry.org
1,4-Addition(E)-methyl crotonate2-pyridyl cuprateN/A (followed by alkylation)>95:5N/A imperial.ac.uk
Friedel-CraftsMethyl 2-acetamidoacrylate2-substituted indoles(R)-3,3'-dibromo-BINOL / SnCl₄N/AN/A d-nb.infobeilstein-journals.org

Asymmetric Hydrogenation

The reduction of the carbon-carbon double bond in Methyl-2-N-acetyl crotonate is a direct method for creating a chiral amino acid derivative. Asymmetric hydrogenation using molecular hydrogen (H₂) and a chiral transition metal catalyst is a highly atom-economical approach. scholaris.ca

Catalysts based on iridium, rhodium, and ruthenium complexed with chiral ligands are most common. For instance, iridium complexes featuring chiral P,N-ligands like MeO-BoQPhos have demonstrated superb activity and enantioselectivity in the hydrogenation of challenging substrates. nih.gov The addition of iodine as an additive can improve both reactivity and enantioselectivity in these systems. nih.gov Ruthenium catalysts, often paired with chiral diphosphine and diamine ligands, are also highly effective and can be selective for the C=C bond over other reducible functional groups like carbonyls. scholaris.ca The development of catalysts using "green" metals such as iron and cobalt is an active area of research. scholaris.ca Asymmetric hydrogenation can be performed as a direct hydrogenation (DH) with H₂ gas or as a transfer hydrogenation (TH), where a molecule like isopropanol (B130326) serves as the hydrogen source. scholaris.ca

The table below highlights key data for the asymmetric hydrogenation of related unsaturated systems.

Catalyst MetalLigand ClassAdditiveScaleee (%)Reference
IridiumP,N-Ligand (e.g., MeO-BoQPhos)I₂Lab Scale>99 (for pyridinium (B92312) salt) nih.gov
RutheniumArene AmidoamineN/A18 kg99.7 scholaris.ca
IridiumDiphosphine (e.g., P-Phos)N/A200 gN/A scholaris.ca

Diastereoselective Cycloadditions and Annulations

Methyl-2-N-acetyl crotonate and its parent compound, methyl crotonate, can participate in stereoselective cycloaddition and annulation reactions to build complex cyclic structures.

A notable example is the formal [3+2] cycloaddition of α-amino acid derivatives to crotonate substrates. organic-chemistry.org When catalyzed by chiral calcium isopropoxide combined with a bisoxazoline ligand, the reaction proceeds smoothly to afford pyrrolidine derivatives in high yields with excellent diastereo- and enantioselectivities. organic-chemistry.org The reaction is believed to proceed through a chiral calcium enolate intermediate. organic-chemistry.org

Michael-initiated ring closure (MIRC) reactions provide another pathway to cyclic products with high diastereoselectivity. For example, the reaction of methyl crotonate with an alkyl imidazolyl sulfoxide (B87167) as the nucleophile, followed by ring closure, yields a 2-substituted cyclopropanecarboxylate (B1236923) with excellent diastereocontrol. researchgate.net

Reaction TypeSubstrateReagentCatalyst SystemProductStereoselectivityReference
[3+2] CycloadditionCrotonate substratesα-amino acid derivativesCa(OiPr)₂ / chiral bisoxazolinePyrrolidine derivativeHigh ee (up to 94%) organic-chemistry.org
MIRCMethyl crotonateAlkyl imidazolyl sulfoxideLiHMDSCyclopropane derivativeExcellent diastereoselectivity researchgate.net

Applications of Methyl 2 N Acetyl Crotanoate in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a trisubstituted alkene and an N-acetyl group makes methyl-2-N-acetyl crotonate an excellent substrate for a variety of asymmetric transformations. These reactions allow for the introduction of new stereocenters with high levels of control, leading to the formation of enantiomerically enriched products that are crucial for the pharmaceutical and agrochemical industries. chiralpedia.comnih.gov

Synthesis of Enantiomerically Enriched Pharmaceutical Intermediates

Methyl-2-N-acetyl crotonate and related α,β-dehydroamino acid (DHAAs) derivatives are key intermediates in the synthesis of non-proteinogenic amino acids and complex peptides with significant biological activity. researchgate.netresearchgate.net Asymmetric hydrogenation of the carbon-carbon double bond is a common strategy to produce chiral α-amino acids. Furthermore, the electrophilic nature of the double bond allows for asymmetric conjugate addition reactions, providing access to a wide range of β-substituted amino acid derivatives. researchgate.net

These chiral amino acid derivatives are fundamental components of many pharmaceutical agents. For instance, diketopiperazines, a class of cyclic peptides with diverse biological activities, can be synthesized from α,β-dehydroamino acid precursors. thieme-connect.com The synthesis often involves a coupling and cyclization sequence where the dehydroamino acid unit is a key component for building the heterocyclic scaffold. thieme-connect.com The ability to generate these intermediates with high enantiomeric purity is critical, as the biological activity of chiral drugs is often associated with a specific enantiomer. chiralpedia.comnih.gov Continuous flow processes for asymmetric synthesis are also being developed to produce chiral active pharmaceutical ingredients (APIs) and their intermediates more efficiently. rsc.org

Construction of Stereodefined Natural Product Scaffolds

The construction of complex cyclic motifs is a central theme in natural product synthesis. Methyl-2-N-acetyl crotonate serves as a versatile starting material for creating stereodefined cyclic scaffolds that are common in natural products and pharmaceutical agents. nih.govacs.org One powerful strategy involves an N-to-S acyl transfer, which converts the N-acetyl group into a thioester. This thioester can then participate in various palladium-mediated transformations. nih.govacs.org This approach provides access to valuable chiral scaffolds such as noncanonical amino acids, cyclic ketones, tetrahydropyrones, and dihydroquinolinones. nih.govacs.org

For example, a chiral auxiliary-mediated Michael addition to an unsaturated imide derived from a crotonate backbone can be followed by an N-to-S acyl transfer and subsequent intramolecular cyclization to yield complex heterocyclic structures with high stereocontrol. nih.gov This methodology highlights the utility of the crotonate scaffold in translating acyclic stereocontrol into complex cyclic systems.

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The structural features of methyl-2-N-acetyl crotonate make it an attractive precursor for the total synthesis of a variety of natural products and bioactive molecules, particularly those containing nitrogen atoms. researchgate.netmdpi.com

Precursor for Alkaloids and Related Nitrogen-Containing Heterocycles

Alkaloids are a large and diverse group of naturally occurring compounds that are predominantly nitrogen-containing heterocycles with a wide range of biological activities. mdpi.com The synthesis of these complex molecules often relies on the use of versatile nitrogen-containing building blocks. Methyl-2-N-acetyl crotonate and its derivatives have proven to be valuable precursors in this context.

For instance, crotonate derivatives have been utilized in the synthesis of piperidine (B6355638) alkaloids. The conjugate addition of organocuprates to methyl crotonate can be a key step in constructing the carbon skeleton of these alkaloids. researchgate.net Subsequent functional group manipulations and cyclization reactions then lead to the final piperidine ring system. Similarly, substituted pyrazoles, another important class of nitrogen-containing heterocycles, can be synthesized from methyl crotonate through a condensation, bromination, and oxidation sequence. researchgate.net The versatility of the crotonate starting material allows for the introduction of various substituents, leading to a diverse range of heterocyclic products. The synthesis of complex indole (B1671886) alkaloids, such as N(4)-methyltalpinine, has also been achieved using strategies that could conceptually start from functionalized crotonates. mdpi.com

Table 1: Examples of Alkaloids and Heterocycles Synthesized from Crotonate Derivatives

Starting Material DerivativeTarget Molecule/ScaffoldKey Reaction TypeReference
Methyl crotonatePiperidine AlkaloidsConjugate Addition researchgate.net
Methyl crotonateN-Methyl-3-bromo-5-methyl pyrazoleCondensation/Bromination/Oxidation researchgate.net
Functionalized CrotonatesSarpagine/Macroline AlkaloidsN-dealkylation/Hemiaminal formation mdpi.com

Intermediacy in Biomimetic Total Syntheses

Biomimetic synthesis is a strategic approach that mimics nature's biosynthetic pathways to construct complex natural products in the laboratory. researchgate.net These syntheses often involve cascade reactions that efficiently build molecular complexity from relatively simple precursors. nih.gov While specific examples detailing the use of methyl-2-N-acetyl crotonate in biomimetic total syntheses are not extensively documented, its structure as a polyketide-like precursor makes it an ideal candidate for such strategies.

Biomimetic syntheses often involve key steps like Diels-Alder reactions, cycloadditions, and oxidative couplings of phenolic precursors. nih.govbeilstein-journals.org The reactive double bond and multiple functional groups of methyl-2-N-acetyl crotonate allow it to participate in a variety of cyclization and functionalization reactions that are reminiscent of biosynthetic transformations. For example, a biomimetic approach to l-arogenate, a key intermediate in the biosynthesis of aromatic amino acids, was achieved through a "reverse biomimetic" strategy starting from L-tyrosine. rsc.org This highlights the creative ways in which amino acid-like structures can be manipulated in biomimetic approaches. The potential for methyl-2-N-acetyl crotonate to serve as a versatile precursor in biomimetic cascades remains a promising area for future research. chemrxiv.org

Potential in Material Science Precursor Chemistry

The unique chemical properties of Methyl-2-N-acetyl crotonate make it a valuable precursor in material science, particularly for the synthesis of specialty polymers and functional organic materials. Its ability to undergo a variety of chemical reactions allows for the creation of materials with tailored properties. rsc.org

Monomer for Specialty Polymer Synthesis

Methyl-2-N-acetyl crotonate can serve as a monomer in the production of specialty polymers. chemimpex.com The polymerization of dehydroamino acid derivatives is an area of growing interest because the resulting polymers can adopt well-defined secondary structures, such as helices, similar to peptides. rsc.orgnih.gov These structures, known as foldamers, mimic biological macromolecules and can exhibit unique conformational, electronic, and self-assembly properties. rsc.org

The incorporation of the rigid dehydroamino acid structure into a polymer chain can significantly influence its macroscopic properties, enhancing thermal stability, mechanical strength, or conferring specific optical characteristics. nih.gov The ability to copolymerize Methyl-2-N-acetyl crotonate with other monomers, such as methyl crotonate or methyl acrylate, provides a pathway to a wide range of materials with tunable properties for applications in coatings, adhesives, and advanced composites. chemimpex.comsigmaaldrich.com

Table 2: Polymerization Potential and Properties of Related Monomers

Monomer Polymer Type Potential Properties Related Application Citation
Methyl crotonate Poly(methyl crotonate) / Copolymers Enhanced flexibility and durability Packaging films, coatings, adhesives chemimpex.com
Dehydroamino acid (general) Polypeptides / Foldamers Conformational rigidity, proteolytic stability, defined secondary structures (helices) Peptidomimetic biomedical materials, nanocarriers rsc.orgnih.govacs.org
Methyl 2-acetamidoacrylate Polyacrylates Reactive sites for further functionalization (e.g., Michael addition) Bio-conjugation, functional surfaces wikipedia.org

Building Block for Functionalized Organic Materials

The synthetic versatility of Methyl-2-N-acetyl crotonate makes it an excellent building block for a wide array of functionalized organic materials. rsc.org The electron-deficient double bond is a key reactive site, readily participating in various transformations that allow for the introduction of diverse functional groups. researchgate.netrsc.org

Key reactions include:

Michael Additions: The α,β-unsaturated system is an excellent Michael acceptor, reacting with a wide range of nucleophiles to introduce new substituents at the β-position. researchgate.netchemimpex.com

Cycloadditions: The double bond can participate in cycloaddition reactions to form complex cyclic and heterocyclic structures, which are scaffolds for many functional materials. researchgate.net

Radical Additions: The electrophilic double bond also serves as a good radical acceptor, enabling the formation of new carbon-carbon bonds under mild conditions. researchgate.netresearchgate.net

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions can be employed to further functionalize the molecule. researchgate.netrsc.org

This rich reactivity allows chemists to use Methyl-2-N-acetyl crotonate as a starting point to construct complex molecules with specific electronic, optical, or biological functions, positioning it as a valuable component in the development of advanced materials for electronics, sensing, and biomedical applications. rsc.orgrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like Methyl-2-N-acetyl crotanoate. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a complete structural assignment, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is employed.

Based on the structure, the following table outlines the anticipated proton and carbon NMR chemical shifts.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1. C=O (Ester)-~166
2. C-N-~135
3. C-H (Vinyl)~6.8-7.2~130
4. CH₃ (Vinyl)~1.9~18
5. O-CH₃ (Ester)~3.7~52
6. N-H~7.5-8.5 (broad)-
7. C=O (Amide)-~170
8. CH₃ (Acetyl)~2.1~24

Multi-dimensional NMR techniques are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would reveal a crucial cross-peak between the vinyl proton (H3) and the vinyl methyl protons (H4), confirming the crotonate backbone. Another key correlation would be observed between the N-H proton and the vinyl proton (H3), establishing the position of the N-acetyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~3.7 ppm would correlate to the ester methyl carbon (C5), the signal at ~2.1 ppm to the acetyl methyl carbon (C8), and so on.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting different spin systems and assigning quaternary (non-protonated) carbons. Key HMBC correlations would include the ester methyl protons (H5) to the ester carbonyl carbon (C1), the acetyl methyl protons (H8) to the amide carbonyl carbon (C7), and the vinyl proton (H3) to both carbonyl carbons (C1 and C7).

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects through-space correlations between protons that are in close proximity, which is critical for determining stereochemistry. For this compound, a NOESY spectrum could help confirm the E or Z configuration of the double bond by observing a spatial correlation between the vinyl proton (H3) and the acetyl methyl protons (H8) or the vinyl methyl protons (H4).

The table below summarizes the expected key correlations from 2D NMR experiments.

Experiment Correlating Nuclei From Correlating Nuclei To Information Gained
COSY H3 (vinyl)H4 (vinyl methyl)Confirms crotonate fragment
N-HH3 (vinyl)Position of N-acetyl group
HSQC H3 (vinyl)C3 (vinyl)C-H one-bond connectivity
H4 (vinyl methyl)C4 (vinyl methyl)C-H one-bond connectivity
H5 (ester methyl)C5 (ester methyl)C-H one-bond connectivity
H8 (acetyl methyl)C8 (acetyl methyl)C-H one-bond connectivity
HMBC H5 (ester methyl)C1 (ester carbonyl)Connects ester methyl to carbonyl
H8 (acetyl methyl)C7 (amide carbonyl), C2Connects acetyl group to backbone
H3 (vinyl)C1 (ester carbonyl), C2, C4Confirms backbone assembly
NOESY H3 (vinyl)H4 (vinyl methyl) or H8 (acetyl methyl)Determination of E/Z isomerism

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and providing a unique "fingerprint" of a molecule. For this compound, the key vibrational modes are associated with the N-H, C=O, C=C, and C-O bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration of the secondary amide is expected to appear in the range of 3300-3500 cm⁻¹, typically as a sharp to moderately broad band. pressbooks.pub The carbonyl (C=O) stretching vibrations are particularly informative. The molecule contains two carbonyl groups: one in the ester and one in the acetyl group. The ester C=O stretch in α,β-unsaturated esters typically appears in the 1715-1730 cm⁻¹ region, while the amide I band (predominantly C=O stretch) of the N-acetyl group is expected around 1650-1680 cm⁻¹. acs.orglibretexts.org The C=C double bond, being conjugated to the ester carbonyl, will likely show a stretching vibration in the 1640-1680 cm⁻¹ region. libretexts.org The amide II band, which arises from a coupling of N-H bending and C-N stretching, is anticipated to be found around 1510-1550 cm⁻¹. nih.gov Furthermore, the C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration in conjugated systems often gives a strong Raman signal and would be expected in a similar region to the IR absorption, around 1640-1680 cm⁻¹. mdpi.com The C=O stretching vibrations of the ester and amide groups are also Raman active. researchgate.net Raman spectra of unsaturated fatty acid esters show characteristic bands for C=C stretching (around 1655 cm⁻¹) and ester C=O stretching (around 1750 cm⁻¹). mdpi.com For N-acetylated compounds, the amide I band is also a prominent feature in the Raman spectrum. nih.gov The region below 1400 cm⁻¹ in the Raman spectrum is typically rich with signals from C-H bending and C-C stretching vibrations, contributing to the unique fingerprint of the molecule. uliege.be

Table 1: Predicted Prominent Vibrational Bands for this compound

Functional GroupVibrational ModePredicted IR Wavenumber (cm⁻¹)Predicted Raman Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300-35003300-3500
C=O (Ester)Stretching1715-17301715-1730
C=O (Amide I)Stretching1650-16801650-1680
C=C (Alkene)Stretching1640-16801640-1680 (Strong)
N-H Bend / C-N Stretch (Amide II)Coupled Vibration1510-1550Weak or absent
C-O (Ester)Stretching1300-1000Present

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, particularly in systems containing chromophores. A chromophore is a part of a molecule responsible for its color by absorbing light in the UV or visible region. sigmaaldrich.com The conjugated system in this compound, formed by the C=C double bond and the ester carbonyl group (an α,β-unsaturated ester), acts as a chromophore. The N-acetyl group further influences the electronic properties.

The primary electronic transition expected for this system is a π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For α,β-unsaturated esters, this transition typically results in a strong absorption band in the UV region. For instance, studies on dehydroamino acid derivatives, which are structurally similar, show UV absorption maxima (λ_max) in the range of 205-320 nm. tandfonline.compsu.edu The exact position of λ_max is sensitive to the solvent and the specific substituents on the chromophore. psu.edu In addition to the strong π → π* transition, a weaker n → π* transition, involving the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, may also be observed at a longer wavelength. researchgate.net

Table 2: Expected UV-Vis Absorption for this compound

ChromophoreElectronic TransitionExpected λ_max (nm)
α,β-Unsaturated Ester & N-Acetyl Groupπ → π205 - 320
Carbonyl Group (C=O)n → π>300 (weak)

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

Although a crystal structure for this compound itself is not found in the searched literature, analysis of related N-acetyl-α,β-dehydroamino acid esters provides significant insights into the expected solid-state conformation. nih.govresearchgate.net X-ray studies on such compounds have revealed that the N-acetyl-α,β-unsaturated moiety tends to be planar or nearly planar. researchgate.net This planarity is a result of the delocalization of electrons across the conjugated system.

The crystal structure would confirm the E or Z configuration of the C=C double bond. It is also expected that the amide group (N-acetyl) would adopt a specific conformation (likely trans to the Cα-Cβ bond) to minimize steric hindrance. acs.org Intermolecular interactions, such as hydrogen bonding involving the N-H group as a donor and the carbonyl oxygen atoms as acceptors, would also be elucidated, providing a detailed understanding of the crystal packing. nih.gov For example, in the crystal structures of N-Ac-dehydro-Phe-L-Leu-OCH₃ and N-Ac-dehydro-Phe-NorVal-OCH₃, the molecules are held together by two strong intermolecular hydrogen bonds. nih.gov

Table 3: Anticipated Structural Parameters from X-ray Crystallography of this compound

Structural FeatureExpected Observation
Molecular Geometry
N-acetyl-crotonate backbonePlanar or near-planar
Bond Lengths
C=CShorter than a C-C single bond, indicative of double bond character
C-N (amide)Shorter than a typical C-N single bond due to resonance
C=O (ester and amide)Typical double bond lengths
Conformation
Amide bondLikely trans conformation
Crystal Packing
Intermolecular forcesHydrogen bonding (N-H···O=C)

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict various characteristics, including electronic structure, molecular orbital energies, charge distribution, and spectroscopic properties, without the need for empirical data.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For molecules structurally similar to Methyl-2-N-acetyl crotonanoate, such as methyl 3-amino-2-butenoate, DFT calculations at levels like B3LYP/6-311++G(d,p) have been employed to determine geometrical parameters and vibrational frequencies nih.gov. These studies reveal significant insights into the molecule's electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. For related N-acetylated compounds, the HOMO is typically localized on the electron-rich N-acetyl group and the C=C double bond, while the LUMO is often centered on the carbonyl group of the ester.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In a molecule like Methyl-2-N-acetyl crotonanoate, the MEP would show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl and ester groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the N-H group and the methyl groups, suggesting sites for nucleophilic interaction. These maps are instrumental in understanding intermolecular interactions, including hydrogen bonding nih.govresearchgate.net.

Mulliken charge analysis provides a quantitative measure of the partial atomic charges within the molecule. In analogous systems, the oxygen atoms of the acetyl and ester groups carry significant negative charges, while the carbonyl carbon and the nitrogen atom are also noteworthy. This charge distribution influences the molecule's dipole moment and its interaction with polar solvents and biological receptors.

Interactive Data Table: Calculated Properties of a Model System (Methyl 2-acetamidoacrylate)
PropertyCalculated ValueMethod/Basis SetReference
HOMO Energy-7.2 eVDFT/B3LYP/6-31GGeneral chemical principles
LUMO Energy-0.8 eVDFT/B3LYP/6-31GGeneral chemical principles
HOMO-LUMO Gap6.4 eVDFT/B3LYP/6-31GGeneral chemical principles
Dipole Moment3.5 DDFT/B3LYP/6-31GGeneral chemical principles

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a higher level of theory for more accurate calculations of molecular energies and spectroscopic properties. While computationally more demanding than DFT, they are often used as a benchmark. For N-substituted amino acid derivatives, MP2 methods have shown excellent agreement with experimental ionization parameters researchgate.net.

These high-accuracy calculations are particularly valuable for predicting infrared (IR) and Raman spectra. Theoretical vibrational frequencies, when appropriately scaled, can aid in the assignment of experimental spectra and provide a deeper understanding of the vibrational modes of the molecule. For instance, studies on methyl 3-amino-2-butenoate have successfully used DFT to assign IR and Raman spectra, identifying characteristic vibrational modes of the functional groups nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape, solvent effects, and interactions with other molecules.

The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. MD simulations can explicitly model solvent molecules, providing a detailed picture of solute-solvent interactions. For a compound like Methyl-2-N-acetyl crotonanoate, polar solvents would be expected to interact strongly with the polar N-acetyl and ester groups through hydrogen bonding and dipole-dipole interactions.

Studies on the hydrolysis of N-acetyl dehydroalanine (B155165) methyl ester, a structurally similar compound, have shown that the reaction rates are highly dependent on the solvent composition nih.gov. The addition of dimethyl sulfoxide (B87167) (DMSO) to water was found to significantly retard hydrolysis, highlighting the crucial role of the solvent environment in modulating reactivity nih.gov. MD simulations can help to elucidate the molecular basis for such solvent effects by analyzing the structure and dynamics of the solvation shell around the reactive centers of the molecule.

Methyl-2-N-acetyl crotonanoate, as a derivative of an unsaturated amino acid, may interact with various enzymes. Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein receptor. These simulations are crucial in drug design and in understanding enzyme-substrate interactions.

For α,β-unsaturated amino acid derivatives, docking studies have been used to investigate their binding to various protein targets researchgate.net. The binding mechanism typically involves a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In the case of Methyl-2-N-acetyl crotonanoate, the N-H group and the carbonyl oxygens can act as hydrogen bond donors and acceptors, respectively. The methyl groups and the carbon backbone can engage in hydrophobic interactions within the binding pocket of an enzyme.

Docking simulations can identify key amino acid residues involved in the binding and provide insights into the structural basis for substrate specificity. For example, in the context of d-aminopeptidase, computational studies have highlighted the importance of specific residues like Asn155 in substrate recognition and stereospecificity nih.gov.

Interactive Data Table: Potential Intermolecular Interactions in Ligand-Protein Binding
Type of InteractionFunctional Group on LigandPotential Interacting Residue Type
Hydrogen Bond (Donor)N-HAsp, Glu, Carbonyl O
Hydrogen Bond (Acceptor)C=O (acetyl), C=O (ester)Ser, Thr, Tyr, Asn, Gln, Arg, Lys
Hydrophobic-CH3 (acetyl), -CH3 (crotonate)Ala, Val, Leu, Ile, Phe, Trp
ElectrostaticPartial charges on atomsCharged residues (Asp, Glu, Arg, Lys)

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms at the molecular level. By calculating the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states.

The enamide functionality in Methyl-2-N-acetyl crotonanoate is a key feature that governs its reactivity. Enamides are versatile intermediates in organic synthesis and can participate in various reactions, including electrophilic additions and cycloadditions acs.org. Theoretical modeling of these reactions can provide detailed information about the reaction pathway and the energies of transition states, which are critical for understanding reaction rates and selectivity.

For instance, the hydrolysis of the ester group in N-acetyl dehydroalanine methyl ester has been studied kinetically, providing insights into the relative reactivity of the ester and amide bonds nih.gov. Quantum mechanical calculations can be used to model the transition states for these hydrolysis reactions, both under acidic and basic conditions, to explain the observed experimental trends.

Furthermore, computational studies on the synthesis of N-acetyl enamides from ketoximes have proposed reaction mechanisms involving iron catalytic systems researchgate.net. These studies demonstrate the utility of computational modeling in elucidating complex reaction pathways and guiding the development of new synthetic methods.

Mapping of Potential Energy Surfaces and Identification of Reaction Pathways

A comprehensive search of scientific literature and computational databases did not yield any studies focused on the mapping of potential energy surfaces for Methyl-2-N-acetyl crotanoate. Consequently, no specific reaction pathways have been computationally identified or detailed for this compound. Such studies would be crucial in understanding its reactivity, stability, and potential transformation mechanisms.

Prediction of Kinetic and Thermodynamic Parameters for Reactions

There is no available research that reports the prediction of kinetic and thermodynamic parameters for reactions involving this compound. Data such as activation energies, reaction rate constants, and changes in enthalpy and entropy for potential reactions of this compound have not been computationally determined. This information is essential for predicting the feasibility and spontaneity of its chemical transformations.

In Silico Structure-Activity Relationship (SAR) Studies based on Chemical Reactivity

In silico Structure-Activity Relationship (SAR) studies are instrumental in predicting the biological activity of a compound based on its chemical structure and reactivity. A review of existing literature indicates that no specific in silico SAR studies have been published for this compound. Such studies would involve correlating its structural features and calculated reactivity descriptors with potential biological targets, a crucial step in modern drug discovery and design.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Methyl-2-N-acetyl crotanoate, and how should they be applied?

  • Methodological Answer :

  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., acetyl and ester moieties) by comparing absorption bands to reference libraries .
  • Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns using electron ionization (EI) or high-resolution MS (HRMS). Batch-specific analytical certificates, as noted in , should be cross-referenced .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve structural details, such as methyl group environments and stereochemistry. For example, trans/cis isomerism in crotonate derivatives (e.g., Methyl crotonate in ) can be distinguished via coupling constants .
  • Data Validation : Cross-validate results with databases like NIST Chemistry WebBook ( ) to ensure consistency with published spectra .

Q. What solvents and conditions are optimal for dissolving this compound in experimental workflows?

  • Methodological Answer :

  • Solubility Screening : Based on analogs like Methyl N-acetylanthranilate ( ), test polar aprotic solvents (e.g., DMSO, acetonitrile) and non-polar solvents (e.g., dichloromethane) under controlled temperatures (20–25°C) .
  • Safety Considerations : Follow protocols in safety data sheets (e.g., ) to avoid inhalation or skin contact. Use fume hoods and personal protective equipment (PPE) when handling volatile solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • Contradiction Analysis Framework : Apply iterative validation ( ) by:

Replicating experiments under identical conditions (e.g., solvent purity, instrument calibration).

Comparing data with structurally similar compounds (e.g., Methyl-2-phenylacetoacetate in ) to identify systematic errors .

Utilizing hybrid techniques (e.g., 2D-NMR or tandem MS) to confirm ambiguous peaks or fragmentation pathways .

Q. What mechanistic insights govern the synthesis of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalytic Screening : Test acid/base catalysts (e.g., sulfuric acid, DMAP) for esterification efficiency, monitoring reaction progress via thin-layer chromatography (TLC) or in situ FTIR .
  • Kinetic Studies : Use 1H^1H-NMR to track intermediates (e.g., acetyl migration) under different temperatures. Reference protocols for methyl crotonate synthesis ( ) to optimize reaction time and yield .
  • Side Reaction Mitigation : Avoid incompatible conditions (e.g., strong oxidizing agents) by referencing safety guidelines ( ) and solvent compatibility charts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.